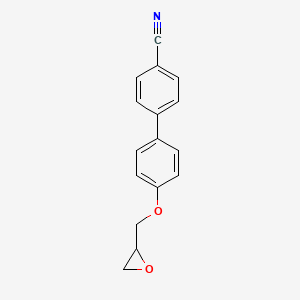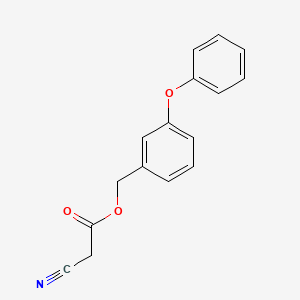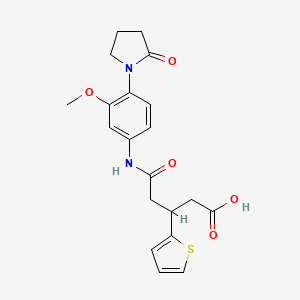![molecular formula C15H18N2O B2899918 4-[(Piperidin-4-yl)methoxy]quinoline CAS No. 771462-55-6](/img/structure/B2899918.png)
4-[(Piperidin-4-yl)methoxy]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[(Piperidin-4-yl)methoxy]quinoline” is a compound that belongs to the class of organic compounds known as quinolines and piperidines . Quinolines and piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various methods of piperidine synthesis have been reviewed in the literature .Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .作用機序
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . Quinoline derivatives have been used since ancient times, and they are found in various pharmaceuticals .
Mode of Action
Quinoline derivatives are known to participate in both electrophilic and nucleophilic substitution reactions . Piperidine derivatives are also known to exhibit a wide variety of biological activities .
Biochemical Pathways
Piperidine and quinoline derivatives are known to have a broad range of pharmacological applications, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds with piperidine and quinoline moieties are known to show a wide variety of biological activities .
Action Environment
Similar compounds are known to be stable under inert atmospheres and at low temperatures .
実験室実験の利点と制限
One of the major advantages of 4-[(Piperidin-4-yl)methoxy]quinoline is its broad spectrum of biological activity. It has been shown to exhibit potent activity against various cancer cell lines, as well as a wide range of microbial and viral pathogens. In addition, its fluorescent properties make it a useful tool for the detection of zinc ions in biological samples. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated before its use in clinical settings.
将来の方向性
There are several future directions for the research and development of 4-[(Piperidin-4-yl)methoxy]quinoline. One of the areas of interest is its potential as a therapeutic agent for the treatment of cancer and infectious diseases. Further studies are needed to elucidate its mechanism of action and optimize its pharmacokinetic properties. In addition, its fluorescent properties make it a promising tool for the detection of zinc ions in biological samples, which could have implications in the diagnosis and treatment of various diseases. Finally, the development of novel synthetic routes and analogs of this compound could lead to the discovery of new compounds with improved properties and biological activity.
Conclusion
In conclusion, this compound is a promising compound with potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its broad spectrum of biological activity and fluorescent properties make it a useful tool for the detection of zinc ions in biological samples. However, further studies are needed to fully understand its mechanism of action and evaluate its potential toxicity. The development of novel synthetic routes and analogs of this compound could lead to the discovery of new compounds with improved properties and biological activity.
合成法
The synthesis of 4-[(Piperidin-4-yl)methoxy]quinoline involves the reaction of 4-chloroquinoline with piperidine and sodium hydride in the presence of dimethylformamide. The resulting product is then treated with methanol to obtain the final compound. This method has been optimized to yield high purity and yield of this compound.
科学的研究の応用
4-[(Piperidin-4-yl)methoxy]quinoline has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit promising antitumor, antimicrobial, and antiviral activities in various in vitro and in vivo studies. In addition, it has been investigated for its potential as a fluorescent probe for the detection of zinc ions in biological samples.
特性
IUPAC Name |
4-(piperidin-4-ylmethoxy)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-2-4-14-13(3-1)15(7-10-17-14)18-11-12-5-8-16-9-6-12/h1-4,7,10,12,16H,5-6,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUDFPBQCANFQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[3-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride](/img/structure/B2899835.png)

![3-[2-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B2899839.png)


![2-[(5-benzyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-butan-2-ylphenyl)acetamide](/img/structure/B2899848.png)

![N-(benzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2899850.png)


![N-(6-fluorobenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2899854.png)
![Ethyl 5-[(2-ethoxynaphthalene-1-carbonyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2899855.png)

![5-((2-(Trifluoromethoxy)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2899857.png)
